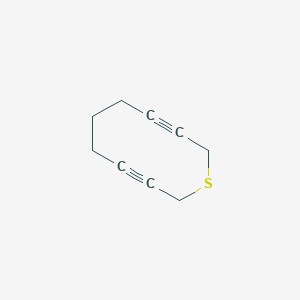
1-Thiacyclodeca-3,8-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Thiacyclodeca-3,8-diyne is a sulfur-containing macrocyclic compound featuring a 10-membered ring structure with two alkyne groups at positions 3 and 8. The compound’s unique combination of sulfur heteroatoms and conjugated diyne moieties may confer distinct electronic and steric properties, though further experimental validation is required.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key molecular properties of 1-thiacyclodeca-3,8-diyne and its analogs:
Key Observations:
- Heteroatom Effects : Replacing one sulfur atom in 1,6-dithiacyclodeca-3,8-diyne with selenium increases molecular weight by ~47 g/mol due to selenium’s higher atomic mass. This substitution may alter electronic properties, as reflected in the ionization energy (IE) range of 8.20–8.39 eV for the selenium analog .
- Lipophilicity: The logP value of 1.281 for 1-thia-6-selenacyclodeca-3,8-diyne suggests moderate lipophilicity, comparable to esters like ethyl 4-acetoxypentanoate (logP = 1.281) . Data for the sulfur-only analogs are lacking.
Reactivity and Stability
- Cyclic vs. Linear Diynes: Linear diynes (e.g., nona-1,8-diyne in ) are utilized in polymer crosslinking via azide-alkyne cycloaddition .
- Heteroatom Influence : Selenium’s lower electronegativity compared to sulfur could reduce electron density in the ring, affecting nucleophilic or electrophilic reactivity. The dithia analog (1,6-dithiacyclodeca-3,8-diyne) may exhibit stronger intramolecular S–S interactions, influencing ring strain .
Properties
CAS No. |
115227-74-2 |
|---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
1-thiacyclodeca-3,8-diyne |
InChI |
InChI=1S/C9H10S/c1-2-4-6-8-10-9-7-5-3-1/h1-3,8-9H2 |
InChI Key |
BIXURTSOTIYEDE-UHFFFAOYSA-N |
SMILES |
C1CC#CCSCC#CC1 |
Canonical SMILES |
C1CC#CCSCC#CC1 |
Key on ui other cas no. |
115227-74-2 |
Synonyms |
1-thiacyclodeca-3,8-diyne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















